

In-Depth Technical Guide: Molecular Structure and Conformation of Octachloropropane (C3Cl8)

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Compound of Interest

Compound Name: 1,1,1,2,2,3,3,3-Octachloropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of octachloropropane (C3Cl8), a fully chlorinated propane derivative. The information presented herein is compiled from experimental data, primarily gas-phase electron diffraction, and supported by computational analyses, offering valuable insights for professionals in research, chemical sciences, and drug development.

Molecular Structure

Octachloropropane, with the structural formula $\text{Cl}_3\text{C}-\text{CCl}_2-\text{CCl}_3$, is a halogenated alkane where all hydrogen atoms of propane have been substituted by chlorine atoms.^[1] This substitution significantly influences its molecular geometry and conformational preferences due to the large size and high electronegativity of chlorine atoms.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise structural parameters of the C3Cl8 molecule. The key bond lengths and angles are summarized in the table below. The molecule predominantly exists in a conformation with C_2 symmetry.

Parameter	Value
Bond Lengths (Å)	
C-C	1.55 (assumed)
C-Cl (in -CCl ₃)	1.765 ± 0.005
C-Cl (in -CCl ₂ -)	1.78 (assumed)
Bond Angles (°)	
∠CCC	116.0 ± 1.5
∠Cl-C-Cl (in -CCl ₃)	108.5 (assumed)
∠Cl-C-Cl (in -CCl ₂ -)	112.0 (assumed)
∠C-C-Cl (in -CCl ₃)	110.5 (assumed)
∠C-C-Cl (in -CCl ₂ -)	107.0 (assumed)

Table 1: Experimentally determined structural parameters of octachloropropane from gas electron diffraction.

Molecular Conformation

The conformational landscape of octachloropropane is dominated by steric hindrance between the bulky chlorine atoms. The molecule adopts a single stable conformation in the gas phase, which corresponds to a staggered arrangement of the terminal trichloromethyl (-CCl₃) groups.

This stable conformer possesses C₂ symmetry. The rotational barrier for the internal rotation of the -CCl₃ groups is significant, indicating a high energy penalty for eclipsed conformations. A semi-empirical model predicted a rotational barrier of approximately 19 kcal/mol for the rotation of one -CCl₃ group while the other is held in a staggered position.

Torsional Analysis

The torsional dynamics of the C-C bonds have been investigated, revealing the most probable values for the two torsional frequencies to be in the range of 45-65 cm⁻¹. These low-frequency vibrations are characteristic of the internal rotation of the bulky -CCl₃ groups.

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the molecular structure of octachloropropane in the gas phase was achieved using the gas electron diffraction technique.

Methodology:

- **Sample Preparation:** A purified sample of octachloropropane, with a melting point of 159-160 °C, was used.
- **Data Acquisition:** The sample was vaporized and introduced into the diffraction chamber. An electron beam was passed through the vapor, and the scattered electrons were detected on a photographic plate.
- **Data Analysis:** The diffraction intensities were measured and processed to obtain a molecular scattering curve. This experimental curve was then compared to theoretical curves calculated for different molecular models.
- **Structure Refinement:** A least-squares refinement process was employed to find the structural parameters (bond lengths, bond angles, and torsional angles) that best fit the experimental data. During this process, some parameters were assumed based on known values from similar molecules to reduce the number of variables.

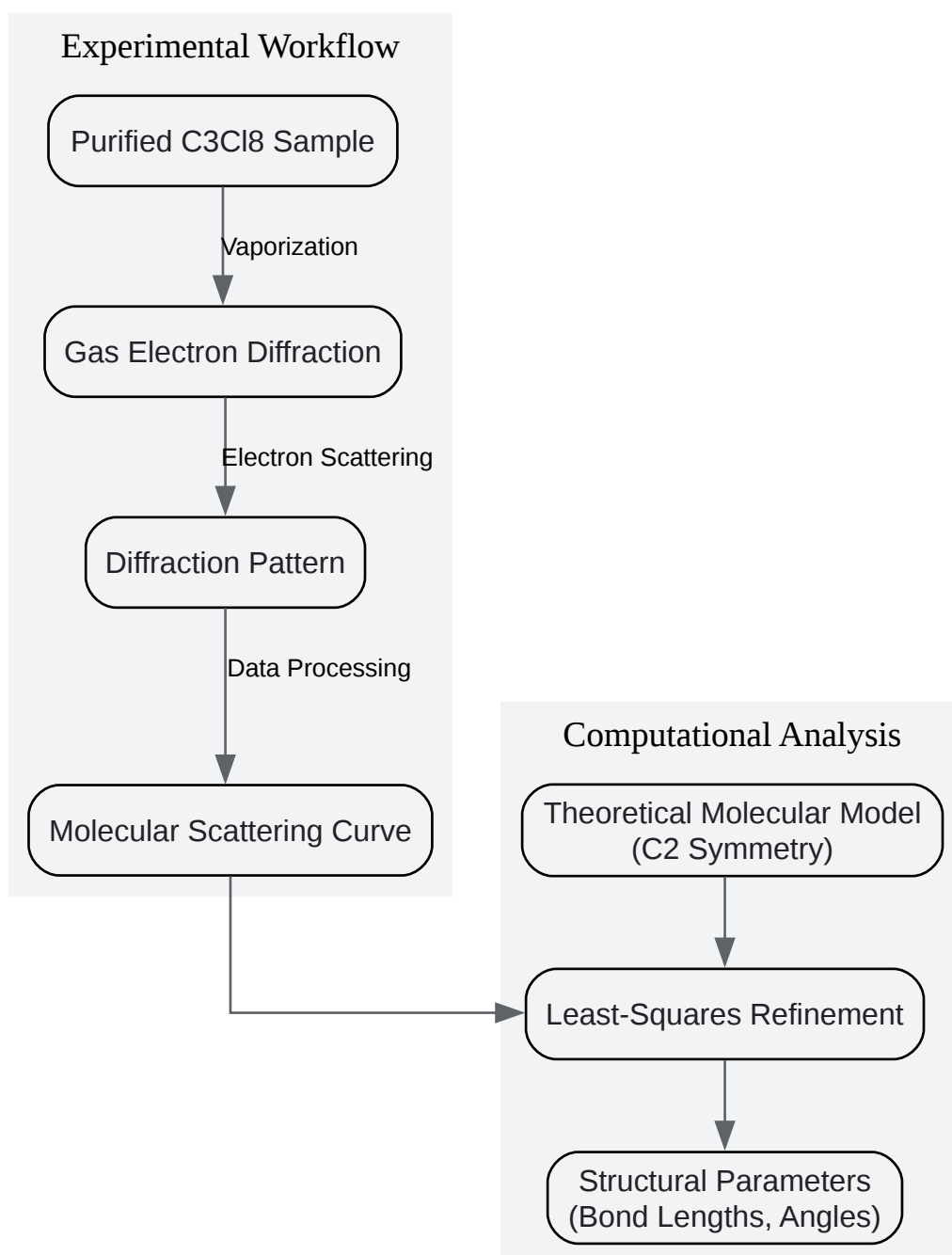
Spectroscopic Data

While a detailed spectroscopic analysis with peak assignments is not available in the reviewed literature, the existence of various spectroscopic data has been noted.

- **^{13}C NMR Spectroscopy:** The presence of two distinct carbon environments ($-\text{CCl}_3$ and $-\text{CCl}_2-$) would be expected to give rise to two signals in the ^{13}C NMR spectrum.
- **Vibrational Spectroscopy (IR and Raman):** The vibrational modes of octachloropropane are expected in the low-frequency region due to the heavy chlorine atoms. The torsional modes, as calculated, appear between $45\text{-}65\text{ cm}^{-1}$.

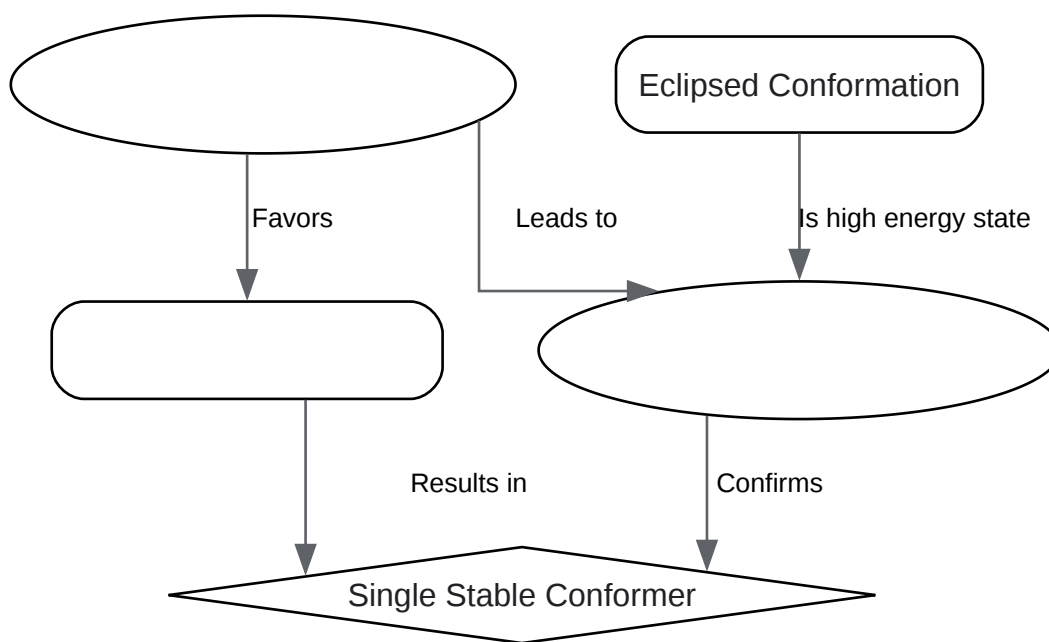
Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining the molecular structure and conformation of octachloropropane.



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Diagram 1: Workflow for Gas Electron Diffraction Analysis.



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Diagram 2: Logic of Conformational Preference in C3Cl8.

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References

- 1. actachemscand.org [actachemscand.org]
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